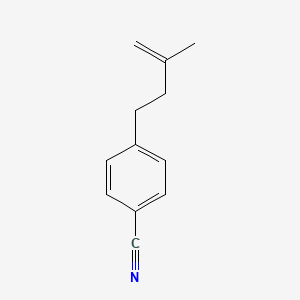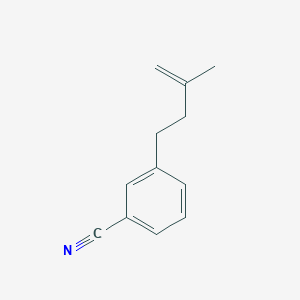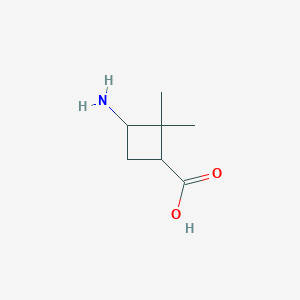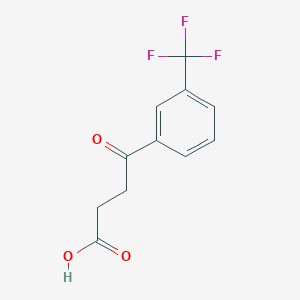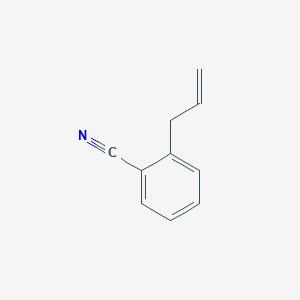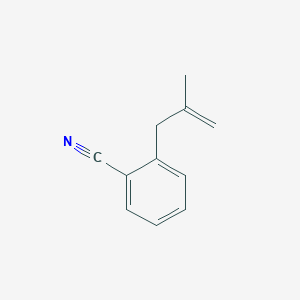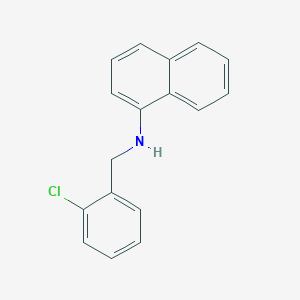
N-(2-Chlorobenzyl)-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Chlorobenzyl)-1-naphthalenamine” is a compound that contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also contains an amine group (-NH2) and a chlorobenzyl group (C6H4CH2Cl). The presence of these functional groups could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of “N-(2-Chlorobenzyl)-1-naphthalenamine” would likely be planar due to the conjugated system of the naphthalene ring. The presence of the amine group could potentially allow for hydrogen bonding, and the chlorobenzyl group could introduce some polarity to the molecule .Chemical Reactions Analysis
The amine group in “N-(2-Chlorobenzyl)-1-naphthalenamine” could potentially undergo reactions such as acylation or alkylation. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Chlorobenzyl)-1-naphthalenamine” would depend on factors such as its molecular structure and the functional groups present. For example, the presence of the amine and chlorobenzyl groups could potentially affect its solubility, boiling point, melting point, and reactivity .Applications De Recherche Scientifique
I have conducted searches to find detailed applications of “N-(2-Chlorobenzyl)-1-naphthalenamine” in scientific research, but unfortunately, the available online resources do not provide a comprehensive analysis focusing on unique applications. This compound is mentioned in the context of proteomics research and is available for purchase from various scientific suppliers , but specific applications are not detailed in the search results.
Mécanisme D'action
Target of Action
N-(2-Chlorobenzyl)-1-naphthalenamine is a complex compound with potential biological activity. . DXS is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many organisms but absent in humans, making it a potential target for antimicrobial drugs .
Mode of Action
It has been identified as aninhibitor of DXS , suggesting that it binds to this enzyme and prevents it from performing its normal function . This inhibition disrupts the production of isoprenoids, which are crucial for various cellular processes, including cell growth and division .
Biochemical Pathways
The compound’s action primarily affects the non-mevalonate pathway (also known as the MEP or DOXP pathway) of isoprenoid biosynthesis . By inhibiting DXS, the compound disrupts the production of isoprenoids, leading to downstream effects on various cellular processes that rely on these molecules .
Pharmacokinetics
Similar compounds have been shown to be metabolized in the liver and excreted via the kidneys
Result of Action
The inhibition of DXS by N-(2-Chlorobenzyl)-1-naphthalenamine leads to a disruption in the production of isoprenoids . This can have a variety of effects at the molecular and cellular levels, potentially leading to cell death in organisms that rely on the non-mevalonate pathway for isoprenoid biosynthesis .
Action Environment
The efficacy and stability of N-(2-Chlorobenzyl)-1-naphthalenamine can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment, as well as the presence of other substances that could interact with it. Moreover, the compound’s action could be influenced by the specific characteristics of the target organism, such as the permeability of its cell membrane and the presence of efflux pumps .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]naphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKCTBMCZDZSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-1-naphthalenamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)
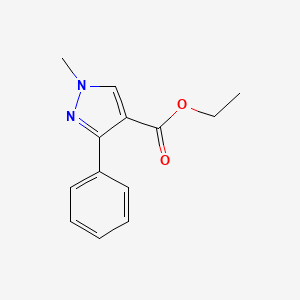
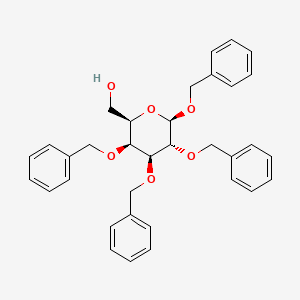
![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)
